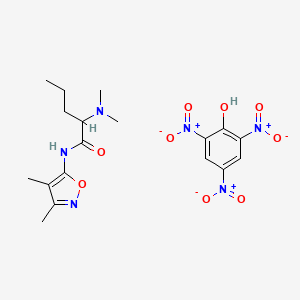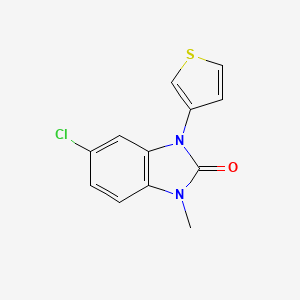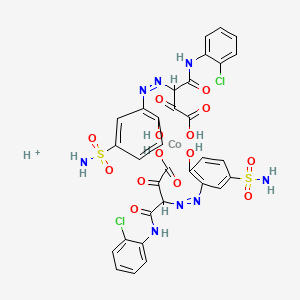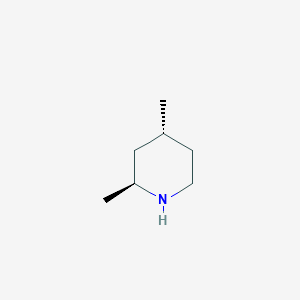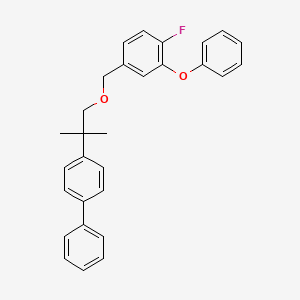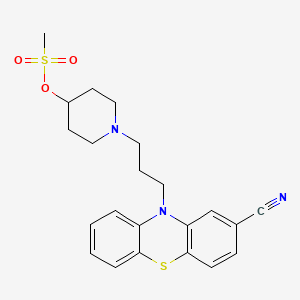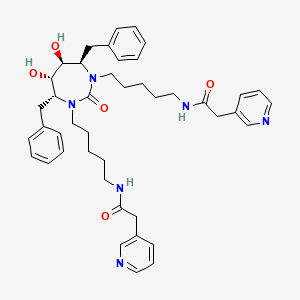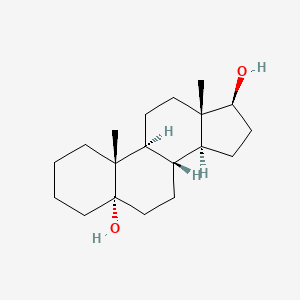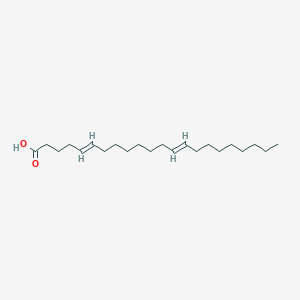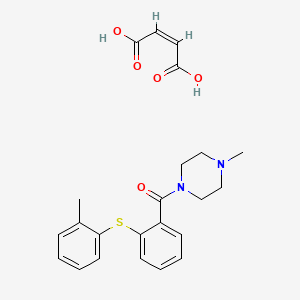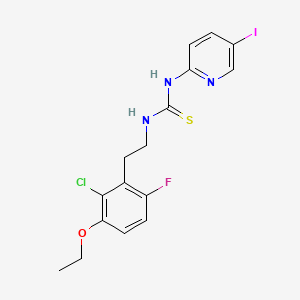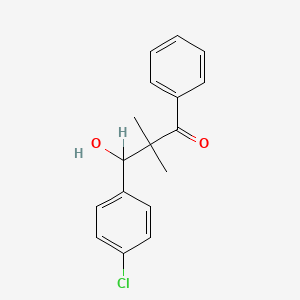
1-Propanone, 3-(4-chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/UG9366400” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) database. This compound is recognized for its significance in various industrial and scientific applications, particularly in occupational safety and health contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/UG9366400” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and efficacy of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound.
Industrial Production Methods: In industrial settings, the production of “NIOSH/UG9366400” is scaled up to meet the demand. This involves the use of large-scale reactors and advanced production techniques. The industrial production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: “NIOSH/UG9366400” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s behavior and applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “NIOSH/UG9366400” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “NIOSH/UG9366400” depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various industrial and scientific applications.
Scientific Research Applications
“NIOSH/UG9366400” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized in studies involving cellular and molecular mechanisms. In medicine, “NIOSH/UG9366400” is investigated for its potential therapeutic effects. In industry, it is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which “NIOSH/UG9366400” exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical events. These interactions are crucial for the compound’s biological and chemical activities.
Properties
CAS No. |
75990-53-3 |
|---|---|
Molecular Formula |
C17H17ClO2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,15(19)12-6-4-3-5-7-12)16(20)13-8-10-14(18)11-9-13/h3-11,16,20H,1-2H3 |
InChI Key |
RRXGBJQPEBLUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Cl)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


